molecular formula C15H18N2O3 B8392144 N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine

N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine

Cat. No.: B8392144
M. Wt: 274.31 g/mol
InChI Key: OOMAMVXHGKLHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine The compound also contains an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous conditions . The reaction is usually carried out at room temperature and can be completed within a few hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industry: It can be used in the production of fine chemicals and as a building block in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The oxazole ring and the amine group can form hydrogen bonds and other interactions with the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-1-[2-(4-imidazolyl)phenyl]methanamine: Similar structure but contains an imidazole ring instead of an oxazole ring.

    N-Boc-1-[2-(4-thiazolyl)phenyl]methanamine: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine is unique due to the presence of the oxazole ring, which imparts different electronic properties compared to imidazole or thiazole rings. This can affect the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl N-[[2-(1,3-oxazol-4-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)16-8-11-6-4-5-7-12(11)13-9-19-10-17-13/h4-7,9-10H,8H2,1-3H3,(H,16,18)

InChI Key

OOMAMVXHGKLHPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=COC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrogenolysis of the tert-butyl 2-(2-iodooxazol-4-yl)benzylcarbamate was performed using H-Cube, 10% Pd/C, full H2 Mode, at 25° in EtOH. Following completion the reaction was concentrated and the residue was purified via Biotage (0% to 10% gradient; EtOAc:Hex; 50 g-HP-silica gel column). Obtained 200 mg of tert-butyl 2-(oxazol-4-yl)benzylcarbamate. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.47 (s, 9H) 4.39 (s, 2H) 7.36 (ddd, J=7.26, 5.37, 1.77 Hz, 2H) 7.48-7.65 (m, 2H) 7.89 (d, J=1.01 Hz, 1H) 8.00 (s, 1H); MS[MH]+=275.2
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tert-butyl 2-(2-iodooxazol-4-yl)benzylcarbamate
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